Tantalum chloride (TaCl4)

Descripción general

Descripción

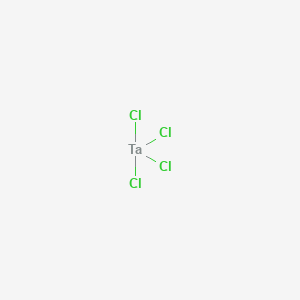

Tantalum chloride, also known as tantalum tetrachloride, is an inorganic compound with the chemical formula TaCl4. It is a significant compound in the field of inorganic chemistry due to its unique properties and applications. Tantalum chloride typically appears as a white crystalline solid and is known for its high melting and boiling points. It is used as a precursor in the synthesis of other tantalum compounds and in various industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tantalum chloride can be synthesized through several methods. One common method involves the direct chlorination of tantalum metal. This process typically occurs at elevated temperatures, where tantalum metal reacts with chlorine gas to form tantalum chloride: [ 2 \text{Ta} + 5 \text{Cl}_2 \rightarrow 2 \text{TaCl}_5 ]

Another method involves the reaction of tantalum pentoxide with thionyl chloride: [ \text{Ta}_2\text{O}_5 + 5 \text{SOCl}_2 \rightarrow 2 \text{TaCl}_5 + 5 \text{SO}_2 ]

Industrial Production Methods: In industrial settings, tantalum chloride is often produced by the chlorination of tantalum metal or its oxides. The process is carried out in a controlled environment to ensure the purity of the product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and quality of tantalum chloride.

Análisis De Reacciones Químicas

Redox Reactions

TaCl₄ participates in both oxidation and reduction pathways:

Substitution and Ligand Exchange

TaCl₄ acts as a Lewis acid , facilitating ligand substitution:

-

Halogen Exchange :

Bromine displaces chloride ions, yielding TaBr₄.

-

Coordination Complex Formation :

With Lewis bases like ethers or amines:The resultant adducts stabilize TaCl₄ for catalytic applications .

Catalytic and Mechanistic Insights

TaCl₄ mediates cyclopropane ring-opening reactions in organic synthesis:

-

Cyclopropane Activation :

In the presence of aromatic aldehydes, TaCl₄ initiates electrophilic ring-opening , forming carbocation intermediates that undergo Friedel-Crafts alkylation (Figure 1) .Key Steps :

-

TaCl₄ coordinates to the cyclopropane ester, polarizing the C–C bond.

-

Aldehyde activation generates an electrophilic Ar–CH⁺ species.

-

Cyclopropane cleavage yields tetrahydronaphthalene derivatives via [4+2] cyclization .

Computational Data :

-

Thermal Decomposition

Above 700°C, TaCl₄ decomposes into subchlorides and metallic Ta:

This reaction is critical in chemical vapor deposition (CVD) for Ta thin films, where TaCl₄ serves as a precursor .

Hydrolysis and Stability

TaCl₄ reacts vigorously with water:

The hydrolysis product, tantalic acid, is a precursor for Ta₂O₅ nanoparticles .

Comparison with Related Chlorides

| Property | TaCl₄ | TaCl₅ | NbCl₄ |

|---|---|---|---|

| Oxidation State | +4 | +5 | +4 |

| Lewis Acidity | Moderate | Strong | Moderate |

| Thermal Stability | Disproportionates >350°C | Stable up to 400°C | Disproportionates >300°C |

| Common Uses | Catalysis, CVD | Chlorination agent | Organic synthesis |

Aplicaciones Científicas De Investigación

Scientific Research Applications

Tantalum chloride has diverse applications in scientific research, which can be categorized as follows:

Chemistry

- Precursor for Synthesis : TaCl4 is widely used as a precursor for the synthesis of various tantalum compounds, including tantalum pentoxide (Ta2O5) and tantalum carbide (TaC) .

- Catalyst Preparation : It serves as a catalyst in organic reactions, enhancing the efficiency of chlorination processes .

Biology

- Anticancer Activity : Studies have shown that TaCl4 can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), disrupting mitochondrial function and activating caspases .

- Antimicrobial Properties : TaCl4 has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting cell membranes .

- Biochemical Assays : It is utilized in enzyme activity assays due to its ability to form stable complexes with biomolecules .

Medicine

- Medical Devices : Due to its biocompatibility and corrosion resistance, TaCl4 is explored in the development of medical implants and devices .

Industry

- Electronics Manufacturing : Tantalum chloride is crucial in producing electronic components such as capacitors and semiconductors. It is also used in high-performance alloys and coatings .

- Chemical Vapor Deposition (CVD) : It acts as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), essential for fabricating microprocessors and memory chips .

Table 1: Summary of Applications of TaCl4

Case Study 1: Anticancer Mechanism

A study on the effects of TaCl4 on human breast cancer cell lines (MCF-7) revealed that treatment with TaCl4 led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated elevated levels of Annexin V positive cells, confirming early apoptotic changes. Western blot analysis showed increased expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, suggesting a potential therapeutic role for TaCl4 in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial effects of TaCl4 against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity, particularly against S. aureus, highlighting its potential application as an antimicrobial agent in clinical settings.

Mecanismo De Acción

The mechanism of action of tantalum chloride involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of coordination complexes. Tantalum chloride can interact with various molecular targets, including organic ligands and other metal ions, to form stable complexes. These interactions are crucial in many chemical reactions and industrial processes.

Comparación Con Compuestos Similares

Tantalum chloride can be compared with other similar compounds, such as:

Tantalum pentachloride (TaCl5): Tantalum pentachloride is another important tantalum compound with a higher oxidation state. It is used in similar applications but has different chemical properties.

Niobium chloride (NbCl4): Niobium chloride is chemically similar to tantalum chloride but has different reactivity and applications due to the differences in the electronic structure of niobium and tantalum.

Vanadium chloride (VCl4): Vanadium chloride is another transition metal chloride with similar properties but different applications in catalysis and material science.

Tantalum chloride is unique due to its specific reactivity and stability, making it valuable in various scientific and industrial applications.

Actividad Biológica

Tantalum chloride (TaCl4) is an inorganic compound with significant implications in various fields, including materials science, catalysis, and biochemistry. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Tantalum chloride is a white to yellow crystalline solid that is soluble in organic solvents but reacts with water to form tantalum oxides. The compound typically exists in a tetrahedral geometry, which influences its reactivity and interactions with biological systems.

Biological Applications

1. Anticancer Activity

Research has indicated that tantalum compounds, including TaCl4, exhibit potential anticancer properties. A study demonstrated that TaCl4 could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress. The mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for programmed cell death .

2. Antimicrobial Properties

TaCl4 has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated, revealing that it could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to be linked to the disruption of bacterial cell membranes and interference with metabolic processes .

3. Biochemical Assays

In biochemical research, TaCl4 is utilized as a reagent in assays involving enzyme activity and protein interactions. Its ability to form stable complexes with biomolecules allows researchers to study enzyme kinetics and protein folding dynamics effectively .

Table 1: Summary of Biological Activities of TaCl4

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | |

| Antimicrobial | Disrupts cell membranes | |

| Biochemical assays | Forms complexes for enzyme studies |

Case Study: Anticancer Mechanism

In a notable study, TaCl4 was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with TaCl4. Flow cytometry analysis confirmed elevated levels of Annexin V positive cells, indicating early apoptotic changes. Furthermore, Western blot analysis revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial effects of TaCl4 against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that TaCl4 exhibited significant antibacterial activity, particularly against S. aureus, suggesting its potential use as a novel antimicrobial agent in clinical settings .

Propiedades

IUPAC Name |

tetrachlorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ta/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFRKSFEGQVTG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ta](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065541 | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-72-7 | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.